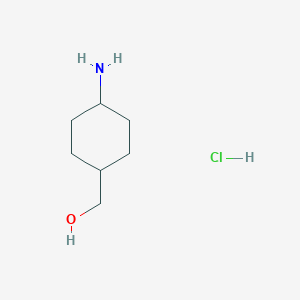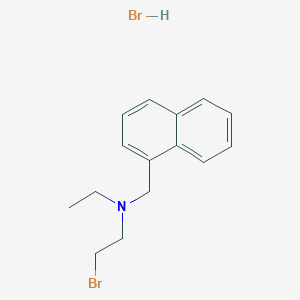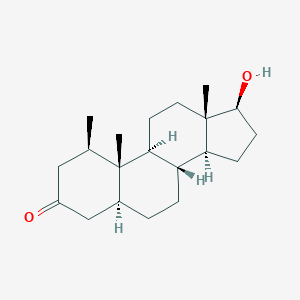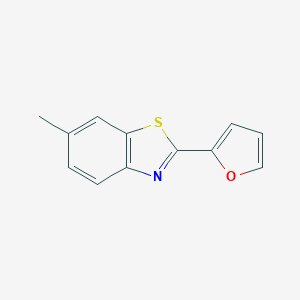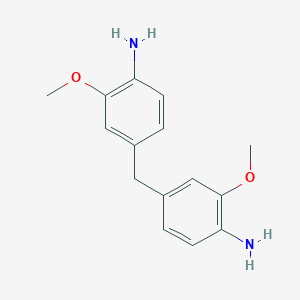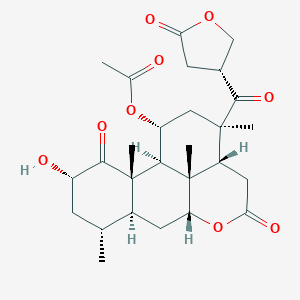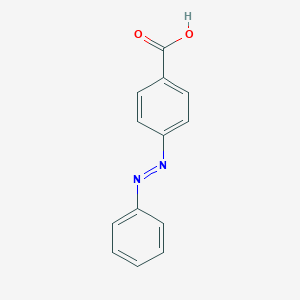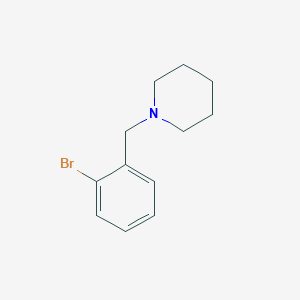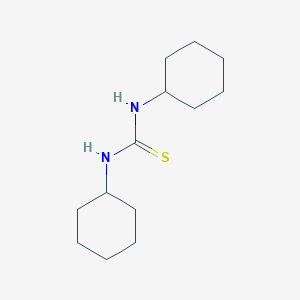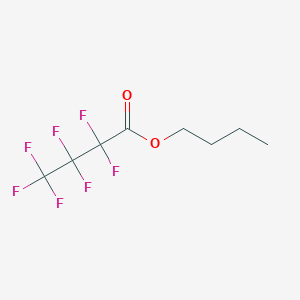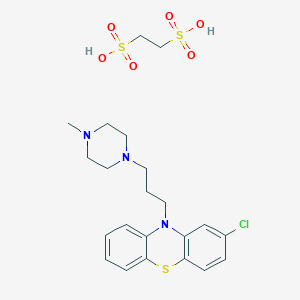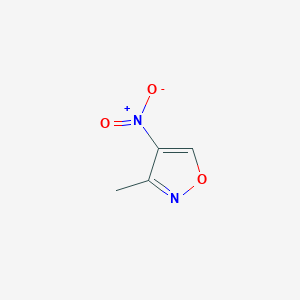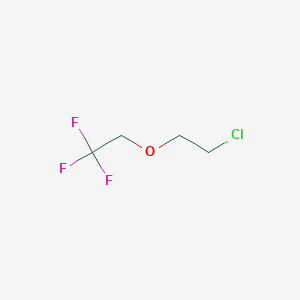
Guanisoquin sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanisoquin sulfate is a chemical compound that belongs to the class of isoquinoline alkaloids. It is commonly used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of guanisoquin sulfate is not fully understood. However, it is believed to inhibit the activity of certain enzymes and receptors in the body, thereby modulating various physiological processes.
Effets Biochimiques Et Physiologiques
Guanisoquin sulfate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as the replication of certain viruses and fungi. It has also been shown to modulate the activity of neurotransmitters in the brain, leading to changes in behavior and mood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of guanisoquin sulfate is its unique chemical structure, which allows it to interact with a wide range of biological targets. It is also relatively easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of guanisoquin sulfate is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are many potential future directions for research on guanisoquin sulfate. One area of interest is the development of new drugs based on its chemical structure. Another area of interest is the study of its potential applications in the treatment of neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of guanisoquin sulfate and its potential side effects.
Méthodes De Synthèse
Guanisoquin sulfate can be synthesized using various methods, including the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclized product, which is then converted to guanisoquin sulfate. The Bischler-Napieralski reaction involves the reaction of an amine with a ketone or aldehyde to form a cyclic imine, which is then reduced to guanisoquin sulfate.
Applications De Recherche Scientifique
Guanisoquin sulfate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antitumor, antifungal, and antiviral activities. It has also been used as a tool in the study of the nervous system, as it can act as a selective inhibitor of certain neurotransmitters.
Propriétés
Numéro CAS |
1212-83-5 |
|---|---|
Nom du produit |
Guanisoquin sulfate |
Formule moléculaire |
C20H26Br2N6O4S |
Poids moléculaire |
606.3 g/mol |
Nom IUPAC |
7-bromo-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid |
InChI |
InChI=1S/2C10H12BrN3.H2O4S/c2*11-9-2-1-7-3-4-14(10(12)13)6-8(7)5-9;1-5(2,3)4/h2*1-2,5H,3-4,6H2,(H3,12,13);(H2,1,2,3,4) |
Clé InChI |
KUYDFFZBJGJAPK-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.OS(=O)(=O)O |
SMILES canonique |
C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



